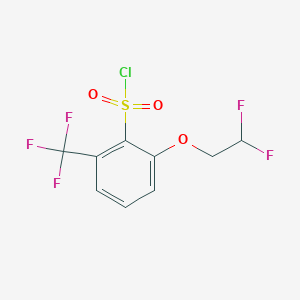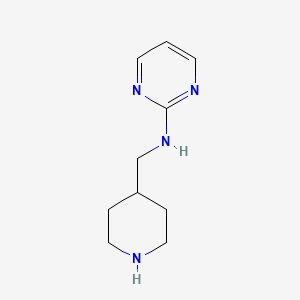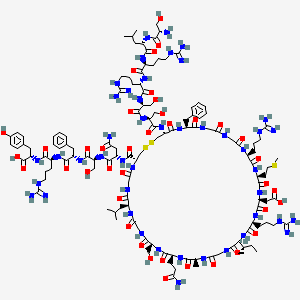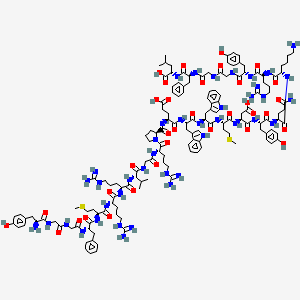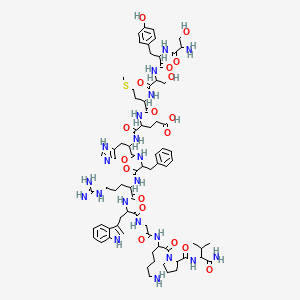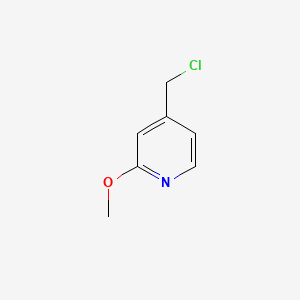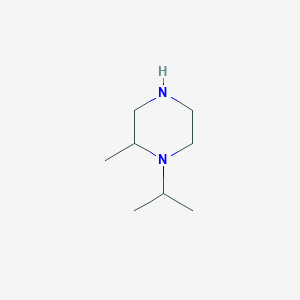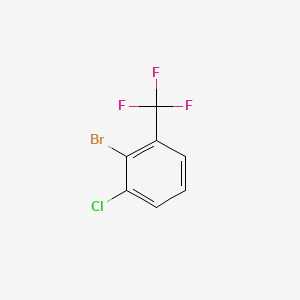
(3-((2-氯苄基)氧基)苯基)硼酸
描述
- 3-((2-Chlorobenzyl)oxy)phenyl)boronic acid is a heterocyclic organic compound with the CAS number 845551-45-3 .
- It is also known as 3-(2’-Chlorobenzyloxy)phenylboronic acid .
- The molecular formula is C13H12BClO3 , and its molecular weight is approximately 262.50 g/mol .
- The compound has a solid form with a melting point of 153-158°C (literature value).
Synthesis Analysis
- Unfortunately, specific details about the synthesis of this compound are not readily available in the literature.
- Further research would be required to explore its synthetic pathways and methods.
Molecular Structure Analysis
- The compound’s structure consists of a phenyl ring with an attached boronic acid group.
- The boronic acid moiety is connected to the phenyl ring via an ether linkage.
- The chlorine atom is positioned on the benzyl group.
Chemical Reactions Analysis
- 3-((2-Chlorobenzyl)oxy)phenyl)boronic acid can participate in various chemical reactions, including:
- 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides.
- Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene.
- Cross-coupling reactions with diazoesters or potassium cyanate.
科学研究应用
-
Sensing Systems Boronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their use in both homogeneous assays and heterogeneous detection . Detection can occur at the interface of the sensing material or within the bulk sample .
-
Biological Labelling and Protein Manipulation The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling to protein manipulation and modification . They can be used for electrophoresis of glycated molecules and are also employed as building materials for microparticles for analytical methods .
-
Therapeutics Development Boronic acids are used in the development of therapeutics . For example, the compound bortezomib, which contains a boronic acid group, is a drug used in chemotherapy . The boron atom in this molecule is a key substructure because it blocks certain proteasomes that would otherwise degrade proteins .
-
Controlled Release of Insulin Boronic acids are used in polymers for the controlled release of insulin . This is particularly useful in the management of diabetes, where maintaining stable blood glucose levels is crucial.
-
Chemical Building Blocks and Intermediates Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .
-
Supramolecular Chemistry Boronic acids are occasionally used in the area of molecular recognition to bind to saccharides for fluorescent detection or selective transport of saccharides across membranes .
-
Boronic Acid Catalysis Boronic acids are recognized for their utility as reagents in transition metal-catalyzed transformations . They can be used as reaction catalysts . The ability of boronic acids to form reversible covalent bonds with hydroxy groups can be exploited to enable both electrophilic and nucleophilic modes of activation in various organic reactions .
-
Supramolecular Chemistry Boronic acids are used in the area of molecular recognition to bind to saccharides for fluorescent detection or selective transport of saccharides across membranes .
-
Biochemical Tools Boronic acids are used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .
-
Separation Technologies Boronic acids are used in separation technologies . They can be used for electrophoresis of glycated molecules .
-
Building Materials for Microparticles Boronic acids are employed as building materials for microparticles for analytical methods .
-
Polymers for Controlled Release of Insulin Boronic acids are used in polymers for the controlled release of insulin . This is particularly useful in the management of diabetes, where maintaining stable blood glucose levels is crucial .
安全和危害
- The compound is considered hazardous due to its acute oral toxicity (Category 4).
- Precautions include avoiding ingestion, inhalation, and skin contact.
- In case of exposure, seek medical attention promptly.
未来方向
- Further research is needed to explore potential applications, such as its use in organic synthesis or medicinal chemistry.
- Investigating its reactivity with other compounds and its potential biological activities could provide valuable insights.
Please note that this analysis is based on available information, and additional research may yield more detailed findings. If you have any other questions or need further assistance, feel free to ask! 🌟
属性
IUPAC Name |
[3-[(2-chlorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-13-7-2-1-4-10(13)9-18-12-6-3-5-11(8-12)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGOCNFADOJUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=CC=C2Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584505 | |
| Record name | {3-[(2-Chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2-Chlorobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
845551-45-3 | |
| Record name | {3-[(2-Chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




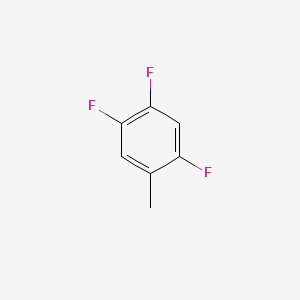
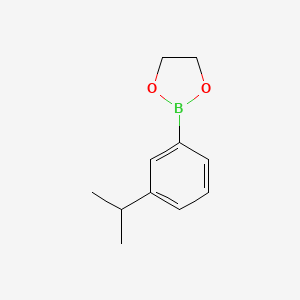
![2-[4-(3-Ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol](/img/structure/B1591411.png)
